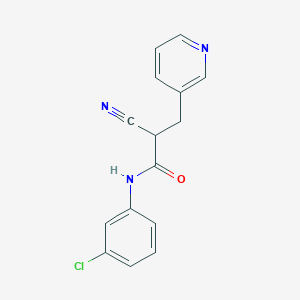

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide

Description

N-(3-Chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide (CAS: 483359-37-1) is a substituted propanamide featuring a 3-chlorophenyl group, a cyano (-CN) substituent at the α-carbon, and a pyridin-3-yl moiety at the β-position. With a molecular formula of C₁₅H₁₂ClN₃O and molecular weight of 285.73 g/mol, its structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse pharmacological applications, including protease inhibition or receptor antagonism . The compound is commercially available for research but is listed as discontinued by suppliers like CymitQuimica, suggesting specialized or historical use .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-13-4-1-5-14(8-13)19-15(20)12(9-17)7-11-3-2-6-18-10-11/h1-6,8,10,12H,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMVQCGECIFXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide typically involves the reaction of 3-chlorobenzaldehyde with malononitrile and 3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorophenyl and pyridinyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide and related compounds:

Structural and Functional Insights

Halogen Substitution Effects

- Chlorine vs. Bromine : The brominated analog (CAS: 483359-41-7) exhibits a higher molecular weight (330.18 vs. 285.73) due to bromine’s larger atomic radius, which may enhance lipophilicity and binding to hydrophobic pockets .

- Positional Isomerism : Substitution at the 3- vs. 4-position on the phenyl ring (e.g., 3-chlorophenyl vs. 4-chlorophenyl) can alter steric and electronic interactions with target proteins, as seen in SARS-CoV-2 Mpro inhibitors .

Functional Group Variations

- Cyano Group: The cyano group in the target compound may enhance hydrogen bonding or dipole interactions compared to analogs with methylthio or cyclopentyl groups .

- Pyridine vs. Benzothiazole : Pyridine-containing compounds (e.g., 5RH3) bind viral proteases via interactions with His163, while benzothiazole derivatives () may target different enzymes or receptors .

Biological Activity

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a series of reactions involving 3-chlorobenzaldehyde, malononitrile, and 3-pyridinecarboxaldehyde. The synthetic pathway typically includes:

- Knoevenagel Condensation : Reaction of 3-chlorobenzaldehyde with malononitrile.

- Michael Addition : Subsequent reaction with 3-pyridinecarboxaldehyde under basic conditions, often using piperidine or pyridine as a catalyst in ethanol or methanol as solvent.

This method allows for the formation of the desired product with good yields and purity, which can be further purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

These results suggest that the compound has potential as a therapeutic agent for treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, although specific mechanisms of action remain to be fully elucidated. The compound's structure suggests it may interact with various molecular targets involved in cancer progression.

Case Studies and Research Findings

- In Vitro Studies : A study investigated the effects of this compound on cancer cell lines, revealing significant cytotoxicity at certain concentrations while maintaining low toxicity in normal cells.

- Mechanistic Insights : Molecular docking studies have suggested that the compound may bind to key proteins involved in cell signaling pathways related to cancer and inflammation, potentially modulating their activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.